molecular formula C10H5BrO2 B050910 2-Bromo-1,4-naphthoquinone CAS No. 2065-37-4

2-Bromo-1,4-naphthoquinone

Cat. No. B050910
CAS RN: 2065-37-4
M. Wt: 237.05 g/mol
InChI Key: KJOHPBJYGGFYBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-1,4-naphthoquinone and its derivatives has been explored through various methods. For instance, Salunke-Gawali et al. (2014) discussed the synthesis and characterization of homologated analogs from the starting material 2,3-dibromo-1,4-naphthoquinone, proposing a reaction mechanism for their formation (Salunke-Gawali et al., 2014). Additionally, the concise and efficient one-pot synthesis of 2-R-naphtho[2,3-b]thiophene-4,9-diones from 2-bromo-1,4-naphthoquinone and alkynes has been developed, showcasing the versatility of 2-Bromo-1,4-naphthoquinone as a precursor for complex organic reactions (Baranov et al., 2021).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1,4-naphthoquinone derivatives has been extensively studied using techniques such as X-ray diffraction. Salunke-Gawali et al. (2014) provided insight into the molecular structures of homologated analogs, highlighting the importance of intramolecular interactions and the impact on the compound's physical properties (Salunke-Gawali et al., 2014).

Chemical Reactions and Properties

2-Bromo-1,4-naphthoquinone participates in various chemical reactions, leading to the formation of diverse compounds. For example, novel epoxide formation in the reaction of 2-bromo-3-methyl-1,4-naphthoquinone with 1,3-propanedithiol highlights the reactivity of 2-Bromo-1,4-naphthoquinone under specific conditions (Lam et al., 2010).

Physical Properties Analysis

The physical properties of 2-Bromo-1,4-naphthoquinone derivatives, such as color and solubility, are influenced by their structural features. The red color observed in compounds synthesized by Salunke-Gawali et al. (2014) is attributed to the broad charge transfer band in the UV–Vis spectra, demonstrating the impact of molecular structure on optical properties (Salunke-Gawali et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Bromo-1,4-naphthoquinone, including its reactivity and the types of reactions it undergoes, are central to its application in synthesis. Its ability to undergo regioselective bromination and participate in complex organic transformations underscores its utility as a versatile chemical intermediate (Cameron et al., 1981).

Scientific Research Applications

  • Molecular Structure and Electrochemical Behavior : Dar et al. (2016) explored the molecular structures of 2-hydroxy-1,4-naphthoquinone derivatives, including 2-bromo-3-hydroxy-1,4-naphthoquinone, and their zinc(II) complexes. They used density functional theory and presented electrochemical characterization through cyclic voltammetry experiments, indicating potential applications in electrochemical sensors and devices (Dar et al., 2016).

  • Dimerizations in Ionic Liquids : Onuki et al. (2020) studied the dimerization of 2-bromo-3-methyl-1,4-naphthoquinone in ionic liquids. They found that the use of tetra-n-butylammonium bromide as a solvent improved yields of products, suggesting a potential pathway for synthesis and possibly creating compounds with novel properties (Onuki et al., 2020).

  • Antibacterial and Antifungal Activities : Sánchez-Calvo et al. (2016) synthesized a series of 50 naphthoquinone derivatives and evaluated their antibacterial and antifungal activity. They found that halogen derivatives, including 2-bromo-1,4-naphthoquinone, exhibited strong activity, indicating potential use as antimicrobial agents in medical applications (Sánchez-Calvo et al., 2016).

  • Chemoselective Substitution Reaction : Stills et al. (2002) conducted a study on chemoselective substitution reactions of 2-bromo-3-methoxy-1,4-naphthoquinone. They found that this compound readily reacts with various alkylamines and alkylthiols, leading to high yields of different products. This suggests its potential in synthetic chemistry for creating a variety of compounds (Stills et al., 2002).

  • Electrochemical Reduction of Oxygen : Calabrese et al. (1983) investigated the derivatives of 1,4-naphthoquinone, including 2-bromo-1,4-naphthoquinone, as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This research suggests its potential application in energy storage and chemical synthesis processes (Calabrese et al., 1983).

Safety And Hazards

2-Bromo-1,4-naphthoquinone may cause skin irritation, eye irritation, and respiratory system toxicity . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Future Directions

The compound 2-Bromo-1,4-naphthoquinone has shown potential in cancer treatment. It has been found to be more efficient than VK3 in terms of oxygen consumption and H2O2 production, indicating a higher efficacy as a catalyst for the autoxidation of ascorbic acid . This opens new lines of investigation regarding this approach to cancer treatment . Furthermore, the study of structure–activity relationships is very important in the search for new antimicrobial drugs .

properties

IUPAC Name

2-bromonaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOHPBJYGGFYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174688
Record name 1,4-Naphthalenedione, 2-bromo- (9CI)
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Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,4-naphthoquinone

CAS RN

2065-37-4
Record name 1,4-Naphthoquinone, 2-bromo-
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Record name 2-BROMO-1,4-NAPHTHOQUINONE
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Record name 1,4-Naphthalenedione, 2-bromo- (9CI)
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Record name 2-Bromo-1,4-naphthoquinone
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Record name 2-Bromonaphthalene-1,4-dione
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Synthesis routes and methods

Procedure details

A 3-L, three-necked, round-bottomed flask fitted with a mechanical stirrer, a 500-mL addition funnel and a thermometer, was charged with glacial acetic acid (500 mL), water (1000 mL) and N-bromosuccinimide (71.2 g, 0.40 mol). The mixture was warmed to 45° C. during which time a yellow solution was obtained. An acetic acid (500 mL) solution of 1-naphthol (14.4 g, 0.10 mol) was then added dropwise over a period of 75 min so as to give a red solution, the latter of which was stirred an additional 30 min at 45° C. before cooling to room temperature. The resulting mixture was diluted with water (1500 mL) and extracted with rhethylene chloride (6×400 mL). The combined organic extracts were in turn washed with water (4×400 mL) and saturated sodium bicarbonate solution (4×300 mL). Rotary evaporation of the solvent following drying over magnesium sulfate yielded a yellow solid that was recrystallized from 95% ethanol to yield pure 2-Bromo-1,4-naphthoquinone (18.50 g, 78%); mp 130.5°-132° C. (lit. mp 131°-132° C.). IR(KBr) 3050, 1675, 1655, 1585, 1570, 1330, 1310, 1295, 1270, 1245, 1220, 1120, 1060, 910, 890, 820, 790, 775, 670, 665 cm-1 ; 1H NMR (CDCl3) δ8.21-8.14 (m, 1 H), 8.11-8.05 (m, 1 H), 7.80-7.73 (m, 2 H), 7.52 (s, 1 H); 13C NMR (CDCl3) 182.4 (0), 177.8 (0), 140.3 (1), 140.1 (0), 134.4 (1), 134.1 (1), 131.7 (0), 130.9 (0), 127.8 (1), 126.9 (1) ppm.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
71.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
304
Citations
FS Graciani, VF Ximenes - Brazilian Journal of Medical and Biological …, 2012 - SciELO Brasil
Apatone™, a combination of menadione (2-methyl-1,4-naphthoquinone, VK3) and ascorbic acid (vitamin C, VC) is a new strategy for cancer treatment. Part of its effect on tumor cells is …
Number of citations: 0 www.scielo.br
K Geetha, M Umadevi, GV Sathe, P Vanelle… - … Acta Part A: Molecular …, 2015 - Elsevier
Silver nanoparticles have been synthesized by a simple and inexpensive solution combustion method with urea as fuel. The structural and morphology of the silver nanoparticles were …
Number of citations: 0 www.sciencedirect.com
PL Dekker, Johannes*, Martins, Frans JC … - South African Journal …, 1979 - journals.co.za
It was recently reported1 that sunlight irradiation of crystalline 2-chloro-and 2-bromo-1, 4-naphthoquinone produces the cyclobutane dimers (la) and (lb), and that both products are …
Number of citations: 0 journals.co.za
AA Abdallah, MA Mohamed, MA Karim, IS Abdelrahim - 2008 - researchgate.net
The present study included a comparative investigation of two synthetic compounds: 5-acetoxy-2-bromo-3-(4-carboxyphenyl-amino)–1, 4-naphthoquinone, and 5-acetoxy-2-bromo-3-(3-…
Number of citations: 0 www.researchgate.net
MS Shvartsberg, EA Kolodina, NI Lebedeva… - Tetrahedron …, 2009 - Elsevier
A synthetic route to benz[f]indole-4,9-diones from 1,4-naphthoquinone is described. Effective methods for cross-coupling of 3-acetylamino-2-bromo-1,4-naphthoquinone with terminal …
Number of citations: 0 www.sciencedirect.com
E Friedmann, DH Marrian, I Simon-Reuss - Biochimica et Biophysica Acta, 1952 - Elsevier
1. In tissue cultures of chickfibroblasts 50% inhibition of mitosis was found with 2-bromo-1:4-naphthohydroquinone-diphosphate at 4.10 −6 M concentration and with 2-methyl-3-bromo-1:…
Number of citations: 0 www.sciencedirect.com
AM Martins, Frans JC*, Dekker, Johannes … - South African Journal …, 1978 - journals.co.za
Sunlight irradiation of crystalline 2-chloro-and 2-bromo-1, 4-naphthoquinone leads to the formation of the corresponding dihalocyclobutane dimers (28) and (2b). The structures of these …
Number of citations: 0 journals.co.za
VK Tandon, DB Yadav, RV Singh… - Bioorganic & medicinal …, 2005 - Elsevier
A series of (S)-N-(1,4-naphthoquinon-2-yl)-α-amino acid methyl esters 3–9, 2-N,N-dialkylamino-1,4-naphthoquinones 10–11 and 2-hydroxy-3-(2′-mercaptoimidazolyl)-1,4-…
Number of citations: 0 www.sciencedirect.com
K Maruyama, T Otsuki, H Tamiaki - Bulletin of the Chemical Society of …, 1985 - journal.csj.jp
Photochemical reaction of 2-bromo-1,4-naphthoquinone derivatives with pyrrole derivatives in benzene gave regioselectively 2-(2-pyrrolyl)-1,4-naphthoquinone derivatives. …
Number of citations: 0 www.journal.csj.jp
T Rozek, JH Bowie, SM Pyke, BW Skelton… - Journal of the Chemical …, 2001 - pubs.rsc.org
2-Hydroxy-3-methylochromycinone 4 has been synthesised using a three stage strategy. The Diels–Alder reaction between 2-bromo-5-acetoxy-1,4-naphthoquinone and 1-acetoxy-3,3-…
Number of citations: 0 pubs.rsc.org

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